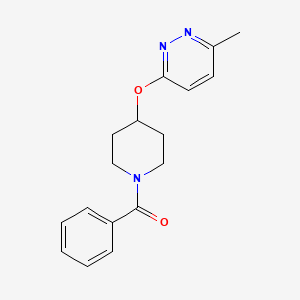
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Targeted Therapeutic Applications
Research on compounds structurally related to (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone has led to the identification of various derivatives with potential therapeutic applications. For instance, a novel series of derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models. This indicates the compound's relevance in the design and synthesis of targeted therapies for pain management (Tsuno et al., 2017).
Electrooxidative Cyclization Methods
The compound and its derivatives have been involved in studies focusing on electrooxidative cyclization methods. For example, novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives were synthesized from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively, showcasing the compound's utility in organic synthesis and the development of new cyclization techniques (Okimoto et al., 2012).
Structural and Theoretical Studies
The compound's derivatives have been subjected to extensive structural and theoretical studies. For instance, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized, and its structure was confirmed via single crystal X-ray diffraction. These studies provide valuable insights into the molecular structure, stability, and interactions, contributing to the broader understanding of related compounds (Karthik et al., 2021).
Antimicrobial and Antileukemic Activities
Several studies have explored the antimicrobial and antileukemic activities of compounds structurally related to this compound. For instance, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated promising antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014). Additionally, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives showed antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (Vinaya et al., 2011).
Zukünftige Richtungen
The future directions for research on “(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(phenyl)methanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, this compound may have potential applications in various therapeutic areas .
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-16(19-18-13)22-15-9-11-20(12-10-15)17(21)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUDIXEYHGWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)


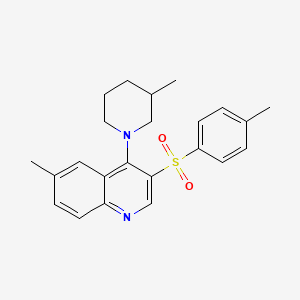

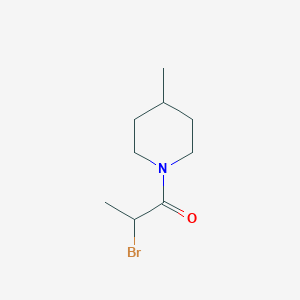
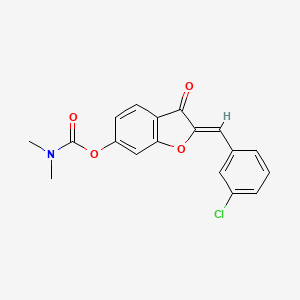


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2728130.png)
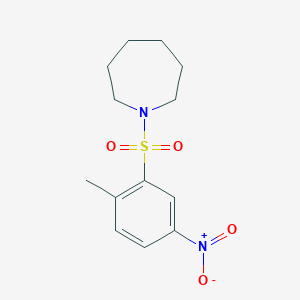
![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)
![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)